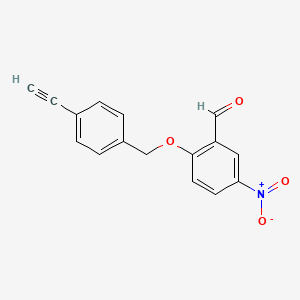
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and functional groups of the compound.
Scientific Research Applications
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-(tert-butyl)quinazolin-4(1H)-one: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.
7-Chloro-2-(tert-butyl)quinazolin-4(1H)-one:
2-(tert-butyl)-4(1H)-quinazolinone: Lacks the halogen atom, which may result in different reactivity and biological activity.
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
7-bromo-2-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
DFXAULFWTIUKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


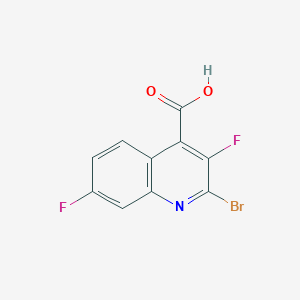
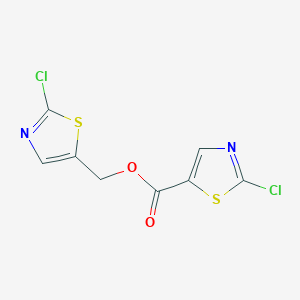
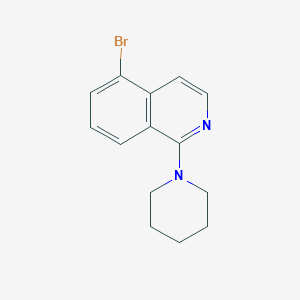
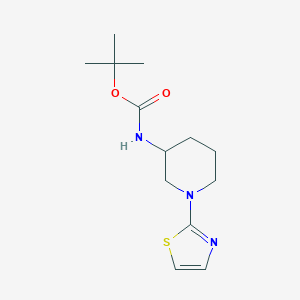

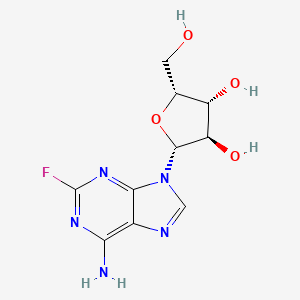

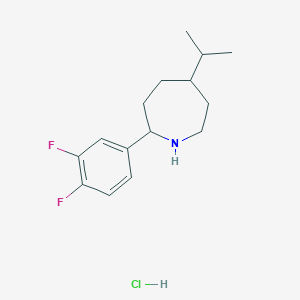
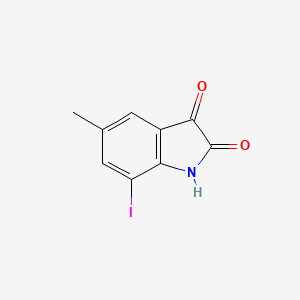
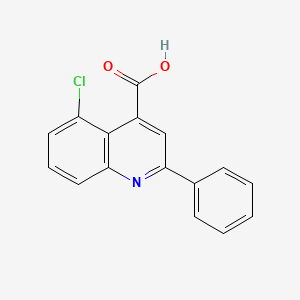
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)

